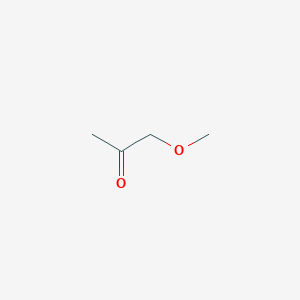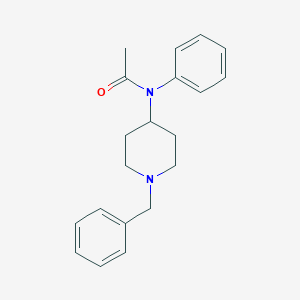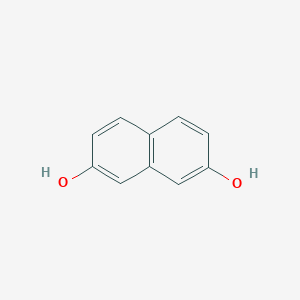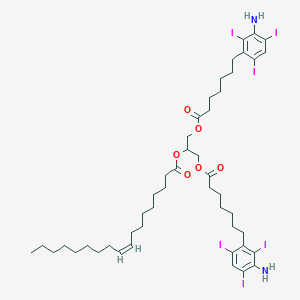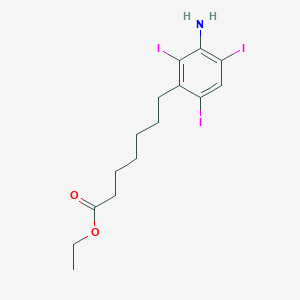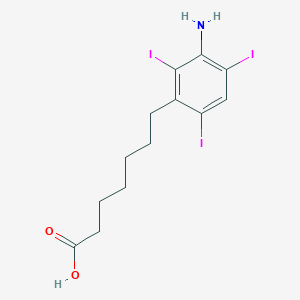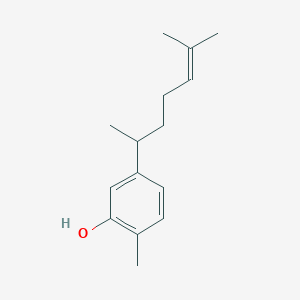
姜黄素
描述
姜黄素醇是一种从姜黄 (Curcuma xanthorrhiza Roxb.) 根茎中提取的倍半萜类化合物。 这种天然化合物以其多样的药理活性而闻名,包括抗癌、抗菌、抗炎、抗氧化、降血糖、降血压、抗血小板、肾脏保护、肝脏保护、雌激素样和抗雌激素作用 .
科学研究应用
作用机制
姜黄素醇通过各种分子靶点和途径发挥其作用。它抑制环氧合酶-2 (COX-2) 和诱导型一氧化氮合酶 (iNOS) 的活性,从而减少白介素-6 (IL-6) 和肿瘤坏死因子-α (TNF-α) 等促炎细胞因子的产生。 此外,姜黄素醇调节丝裂原活化蛋白激酶 (MAPK) 信号通路,特别是通过减弱 c-Jun N 末端激酶 (JNKs) 的磷酸化,从而抑制 COX-2 和 iNOS 的转录 .
生化分析
Biochemical Properties
Xanthorrhizol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit COX-2, iNOS, proinflammatory cytokine inter-leukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in activated microglial cells . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
Xanthorrhizol has significant effects on various types of cells and cellular processes. For example, it completely inhibited the formation of S. mutans biofilms at adherent growth phase, while it removed 76% of biofilm at plateau accumulated phase after 60 min exposure . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Xanthorrhizol exerts its effects at the molecular level through various mechanisms. It targets different kinases, inflammatory cytokines, apoptosis proteins, and transcription factors, leading to the suppression of angiogenesis, metastasis, and the activation of apoptosis and cell cycle arrest .
Temporal Effects in Laboratory Settings
The effects of Xanthorrhizol change over time in laboratory settings. For instance, to evaluate the effect of storage temperature and time on the stability of Xanthorrhizol in the NADES extract, the optimal NADES extracts were prepared and stored at 25 °C in the dark, 4 °C, and −20 °C, respectively, for 90 days .
Metabolic Pathways
Xanthorrhizol is involved in various metabolic pathways. For instance, it has been found to regulate multiple signaling pathways that block carcinogenesis and proliferation .
准备方法
合成路线和反应条件
姜黄素醇可以通过各种提取方法从姜黄中分离出来。其中一种方法是使用基于葡萄糖和有机酸(如乳酸、苹果酸和柠檬酸)的天然深共熔溶剂 (NADESs) 进行超声辅助提取。 这种提取的最佳条件包括葡萄糖/乳酸 (1:3) 中 30% 的水含量、1/15 g/mL 的固液比和 20 分钟的提取时间 .
工业生产方法
姜黄素醇的工业生产通常涉及使用乙醇进行溶剂提取,然后在正己烷和水之间进行分配。然后用酸碱反应和乙酰化处理有机层,然后使用快速色谱进行分馏。 乙酰姜黄素醇馏分被水解并纯化以获得高纯度的姜黄素醇 .
化学反应分析
反应类型
姜黄素醇会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰化合物以增强其药理性质至关重要。
常用试剂和条件
与姜黄素醇反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。取代反应通常涉及卤化剂和亲核试剂在受控条件下的反应。
主要产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,姜黄素醇的氧化会导致环氧化物的形成,而还原会导致醇衍生物的形成。
相似化合物的比较
姜黄素醇由于其广泛的生物活性,在倍半萜类化合物中是独一无二的。类似的化合物包括:
姜黄素: 另一种来自姜黄属的化合物,以其抗炎和抗氧化特性而闻名。
毕赤酵母醇: 一种具有抗炎和抗菌作用的倍半萜烯醇。
法尼醇: 一种具有抗菌和抗癌特性的倍半萜烯醇。
属性
IUPAC Name |
2-methyl-5-(6-methylhept-5-en-2-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14/h6,8-10,12,16H,5,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWGCEDRLNNZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CCC=C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
326.00 to 327.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Xanthorrhizol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30199-26-9 | |
| Record name | Xanthorrhizol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does xanthorrhizol exert its antiproliferative effects on cancer cells?
A1: Xanthorrhizol has been shown to induce apoptosis, a programmed cell death mechanism, in various cancer cell lines. Research suggests that xanthorrhizol achieves this by:
- Modulating apoptotic proteins: Xanthorrhizol can upregulate pro-apoptotic proteins like Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2. [, , , ] This disruption of the balance between pro- and anti-apoptotic factors pushes cells toward apoptosis.
- Activating caspases: Studies have demonstrated xanthorrhizol's ability to activate caspases, particularly caspase-3 and caspase-9, which are crucial executioner enzymes in the apoptotic cascade. [, , ]
- Disrupting mitochondrial transmembrane potential: Xanthorrhizol treatment has been linked to changes in mitochondrial transmembrane potential, leading to the release of cytochrome c from mitochondria into the cytosol. [] This release is a key event that triggers the activation of downstream apoptotic pathways.
Q2: Does xanthorrhizol affect any specific signaling pathways involved in cancer cell growth and survival?
A2: Yes, xanthorrhizol has demonstrated inhibitory effects on several signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis (formation of new blood vessels):
- PI3K/Akt/eNOS pathway: This pathway plays a critical role in cell growth, survival, and angiogenesis. Xanthorrhizol has been shown to inhibit the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), key components of this pathway, thereby suppressing angiogenesis. []
- MAPK pathway: Xanthorrhizol can influence the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis. Specifically, xanthorrhizol has been shown to activate p38 MAPK and c-Jun N-terminal kinase (JNK) in a reactive oxygen species (ROS)-dependent manner, contributing to its antiproliferative effects. [, ]
- NF-κB pathway: This pathway is involved in inflammation and cell survival. Xanthorrhizol can suppress the activation of nuclear factor-κB (NF-κB), leading to the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). [] This inhibition of NF-κB activation contributes to xanthorrhizol’s anti-inflammatory and anti-tumor promoting effects.
Q3: How does xanthorrhizol contribute to the prevention of UV-induced skin aging?
A3: Xanthorrhizol exhibits potential anti-aging effects by:
- Suppression of MMP-1: Ultraviolet (UV) radiation can induce the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen in the skin, leading to wrinkles and other signs of photoaging. Xanthorrhizol effectively reduces MMP-1 expression in UV-irradiated human skin fibroblasts. []
- Increase in type I procollagen: Xanthorrhizol not only inhibits collagen degradation but also promotes collagen synthesis by increasing the expression of type I procollagen, a precursor to collagen, in UV-irradiated fibroblasts. []
Q4: What is the molecular formula and weight of xanthorrhizol?
A4: The molecular formula of xanthorrhizol is C15H24O, and its molecular weight is 218.34 g/mol. []
Q5: Is there any spectroscopic data available to confirm the structure of xanthorrhizol?
A5: Yes, several studies have characterized xanthorrhizol using spectroscopic techniques:
- NMR Spectroscopy: Both 1H-NMR and 13C-NMR spectroscopy have been used to confirm the structure of xanthorrhizol. [, ]
- FTIR Spectroscopy: FTIR analysis has also been employed to identify functional groups and confirm the structure of xanthorrhizol. [, ]
- Mass Spectrometry (MS): MS analysis can provide information about the molecular weight and fragmentation pattern of xanthorrhizol, further supporting its structural identification. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


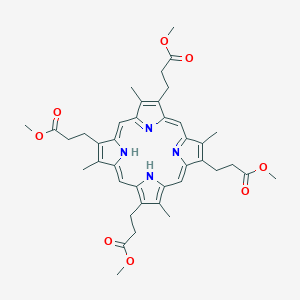

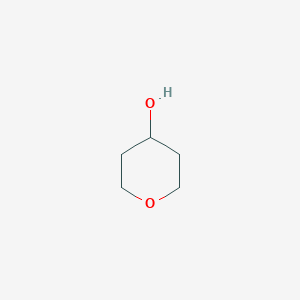
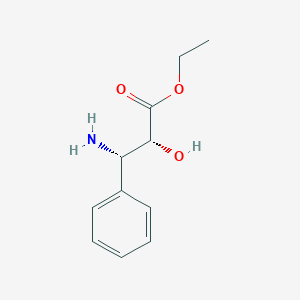
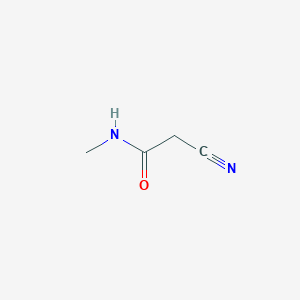
![[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B41197.png)
